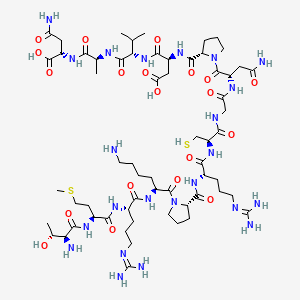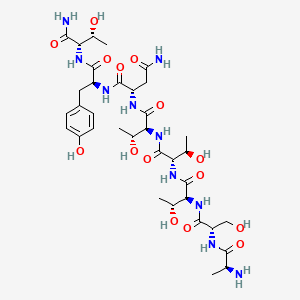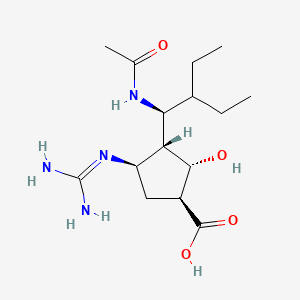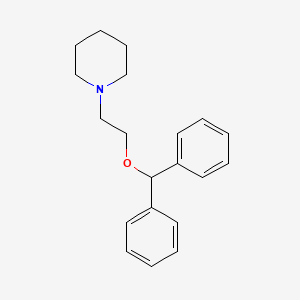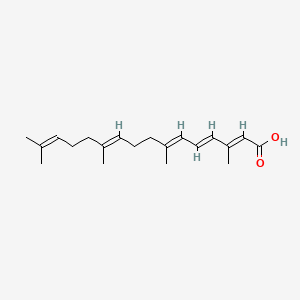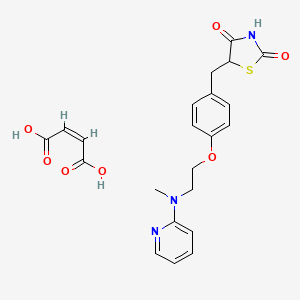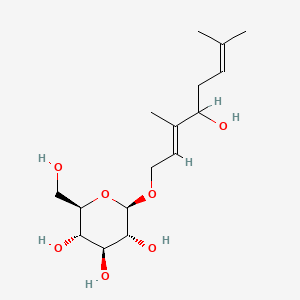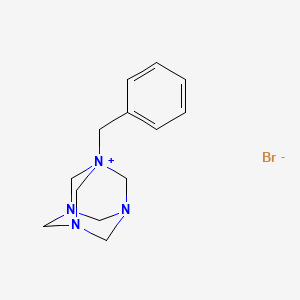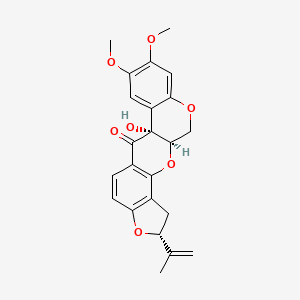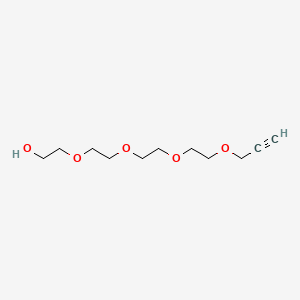
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
Übersicht
Beschreibung
3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a compound with the molecular formula C11H20O5 . It is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs .
Molecular Structure Analysis
The InChI code for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is 1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.28 . It is a solid or semi-solid or lump or liquid at normal temperature . The compound should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Biochemistry and Molecular Biology
- Application : 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is used as a reagent with a polyethylene glycol (PEG) spacer and carboxyl reactivity . The hydrophilic PEG spacer increases the water solubility of this reagent, allowing for easy modification of carboxylic acid containing biomolecules such as antibodies, proteins, and peptides with the terminal alkyne .
- Method of Application : The compound is used to modify carboxylic acid containing biomolecules. The terminal alkyne of the compound reacts with the carboxyl group of the biomolecule .
- Results : The use of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol allows for the easy modification of biomolecules, improving their solubility in water .
-
Chemical and Pharmaceutical Research
- Application : 3,6,9,12-Tetraoxapentadec-14-yn-1-ol has been used in the site-selective modification of RNA with a diverse molecule .
- Method of Application : The compound was synthesized by introducing an alkyne group at the end of the triethylene, tetraethylene, or pentaethylene glycol linker at the 5-position of the pyridine ring of (E)-3-iodo-1-(pyridin-2-yl)prop-2-en-1-one . These transfer groups were introduced to the 6-thioguanine base in the oligodeoxynucleotide (ODN) in high yields .
- Results : The new transfer groups, especially those with tetraethylene and pentaethylene glycol linkers, significantly improved the yields of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . These groups were determined to be promising compounds for the modification of long RNAs .
-
Fluorescent Probes & Dyes
- Application : 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is used as a polyethylene glycol (PEG)-based PROTAC linker in the synthesis of a series of PROTACs .
- Method of Application : The compound is used as a linker in the synthesis of PROTACs. The terminal alkyne of the compound reacts with the carboxyl group of the target molecule .
- Results : The use of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol as a linker in the synthesis of PROTACs has been found to be effective .
-
Chemical Synthesis
- Application : 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is used as a reagent with a PEG spacer and carboxyl reactivity . The hydrophilic PEG spacer increases the water solubility of this reagent, allowing for easy modification of carboxylic acid containing biomolecules such as antibodies, proteins, and peptides with the terminal alkyne .
- Method of Application : The compound is used to modify carboxylic acid containing biomolecules. The terminal alkyne of the compound reacts with the carboxyl group of the biomolecule .
- Results : The use of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol allows for the easy modification of biomolecules, improving their solubility in water .
-
Laser Dye
- Application : 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is used as a polyethylene glycol (PEG)-based PROTAC linker in the synthesis of a series of PROTACs .
- Method of Application : The compound is used as a linker in the synthesis of PROTACs. The terminal alkyne of the compound reacts with the carboxyl group of the target molecule .
- Results : The use of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol as a linker in the synthesis of PROTACs has been found to be effective .
-
Chemical Synthesis
- Application : 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is used as a reagent with a PEG spacer and carboxyl reactivity . The hydrophilic PEG spacer increases the water solubility of this reagent, allowing for easy modification of carboxylic acid containing biomolecules such as antibodies, proteins, and peptides with the terminal alkyne .
- Method of Application : The compound is used to modify carboxylic acid containing biomolecules. The terminal alkyne of the compound reacts with the carboxyl group of the biomolecule .
- Results : The use of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol allows for the easy modification of biomolecules, improving their solubility in water .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMJFCWQBPUZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579528 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |
CAS RN |
87450-10-0 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

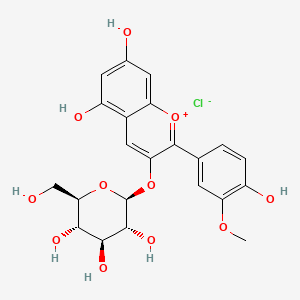
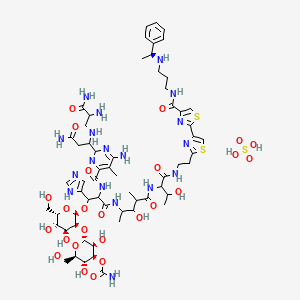
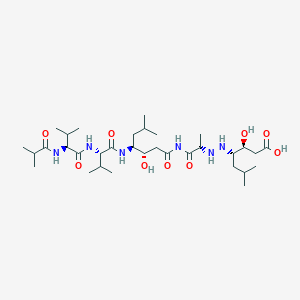
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
